

An In-depth Technical Guide to N-(2,6-dimethylquinolin-5-yl)benzamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-(2,6-dimethylquinolin-5-yl)benzamide

Cat. No.: B1176494

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of **N-(2,6-dimethylquinolin-5-yl)benzamide**, a novel benzamide derivative of a substituted quinoline. Due to the absence of this compound in publicly available chemical databases, this guide presents a putative IUPAC name and a theoretical framework for its synthesis and characterization based on established chemical principles. This paper is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and structurally related molecules.

Chemical Identity and Properties

As of the date of this publication, **N-(2,6-dimethylquinolin-5-yl)benzamide** is not registered in major chemical databases, and therefore, an official CAS number has not been assigned.

IUPAC Name

The systematic IUPAC name for the target compound is **N-(2,6-dimethylquinolin-5-yl)benzamide**. This name is derived following the nomenclature rules for amides, where the benzoyl group is the acyl moiety attached to the nitrogen atom of the 5-amino-2,6-dimethylquinoline scaffold.

Structural Information

Identifier	Value
IUPAC Name	N-(2,6-dimethylquinolin-5-yl)benzamide
CAS Number	Not Assigned
Molecular Formula	C ₁₈ H ₁₆ N ₂ O
Molecular Weight	276.34 g/mol
Chemical Structure	(See Figure 1)

Figure 1: Chemical structure of **N-(2,6-dimethylquinolin-5-yl)benzamide**.

Caption: Structure of **N-(2,6-dimethylquinolin-5-yl)benzamide**.

Proposed Synthesis Protocol

The synthesis of **N-(2,6-dimethylquinolin-5-yl)benzamide** can be achieved via the N-acylation of 5-amino-2,6-dimethylquinoline with a benzoylating agent. A general and reliable method for this transformation is the Schotten-Baumann reaction or its variations.

Materials and Reagents

Reagent	CAS Number	Supplier	Purity
5-amino-2,6-dimethylquinoline	14938-51-1	(e.g., Sigma-Aldrich)	>98%
Benzoyl chloride	98-88-4	(e.g., Sigma-Aldrich)	>99%
Pyridine	110-86-1	(e.g., Sigma-Aldrich)	Anhydrous, >99.8%
Dichloromethane (DCM)	75-09-2	(e.g., Sigma-Aldrich)	Anhydrous, >99.8%
1 M Hydrochloric acid (HCl)	7647-01-0	(e.g., Fisher Scientific)	
Saturated sodium bicarbonate (NaHCO ₃) solution	144-55-8	(e.g., Fisher Scientific)	
Brine (saturated NaCl solution)	7647-14-5	(e.g., Fisher Scientific)	
Anhydrous magnesium sulfate (MgSO ₄)	7487-88-9	(e.g., Sigma-Aldrich)	

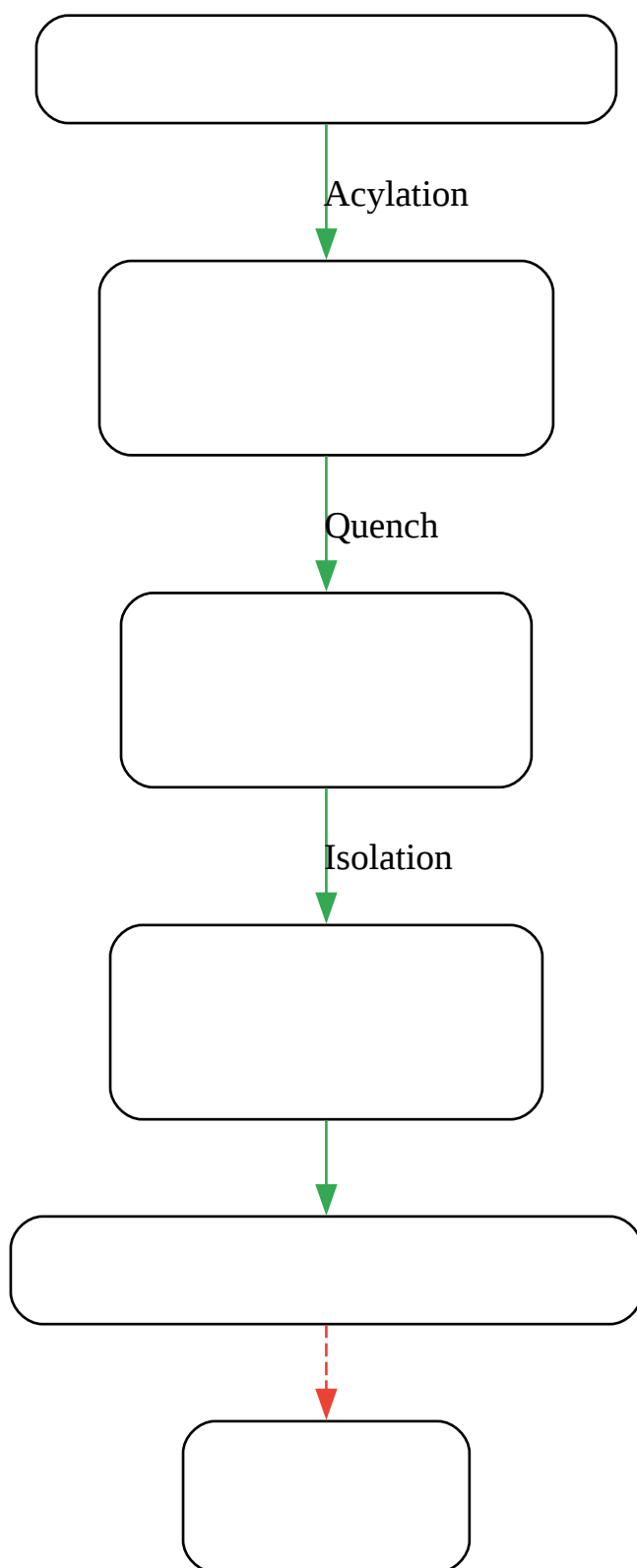
Experimental Procedure

- **Reaction Setup:** To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 5-amino-2,6-dimethylquinoline (1.0 eq).
- **Dissolution:** Dissolve the starting material in anhydrous dichloromethane (DCM, approximately 10 mL per mmol of the amine) and add anhydrous pyridine (1.2 eq).
- **Cooling:** Cool the reaction mixture to 0 °C using an ice-water bath.
- **Addition of Acylating Agent:** Add benzoyl chloride (1.1 eq) dropwise to the stirred solution over a period of 10-15 minutes.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g.,

30% ethyl acetate in hexanes).

- Quenching: Upon completion, quench the reaction by the slow addition of deionized water.
- Workup:
 - Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
 - Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
 - Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure **N-(2,6-dimethylquinolin-5-yl)benzamide**.
- Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Figure 2: Proposed synthetic workflow for **N-(2,6-dimethylquinolin-5-yl)benzamide**.



[Click to download full resolution via product page](#)

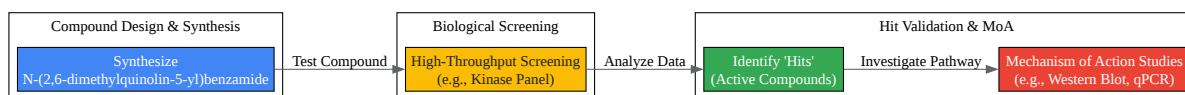
Caption: Synthetic and purification workflow.

Hypothetical Signaling Pathway Involvement

While no biological data exists for **N-(2,6-dimethylquinolin-5-yl)benzamide**, its structural motifs—a quinoline core and a benzamide group—are present in many biologically active molecules. Quinoline derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties. Benzamides are also a common feature in various therapeutic agents.

Based on these structural alerts, one could hypothesize that this compound might interact with signaling pathways commonly modulated by quinoline or benzamide-containing drugs. For instance, it could potentially act as an inhibitor of kinases, histone deacetylases (HDACs), or G-protein coupled receptors (GPCRs). Further experimental investigation would be required to validate any such hypotheses.

Figure 3: A hypothetical logic diagram for investigating the biological activity of a novel compound.



[Click to download full resolution via product page](#)

Caption: Logical workflow for biological evaluation.

Conclusion

This technical guide provides the essential theoretical information for the synthesis and identification of **N-(2,6-dimethylquinolin-5-yl)benzamide**. The proposed synthetic protocol is based on well-established N-acylation reactions and should provide a reliable route to this novel compound. While its biological properties remain to be discovered, its structural features suggest that it may be a candidate for screening in various drug discovery programs. This document serves as a starting point for researchers to further explore the chemistry and potential applications of this and related molecules.

- To cite this document: BenchChem. [An In-depth Technical Guide to N-(2,6-dimethylquinolin-5-yl)benzamide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1176494#n-2-6-dimethylquinolin-5-yl-benzamide-cas-number-and-iupac-name\]](https://www.benchchem.com/product/b1176494#n-2-6-dimethylquinolin-5-yl-benzamide-cas-number-and-iupac-name)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com